
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as CMB-4, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the major areas of interest is cancer research, where 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one also induces apoptosis by activating the caspase cascade, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have antioxidant properties, which help to reduce oxidative stress and inflammation. 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its potential as an anticancer agent. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. However, one of the limitations of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the investigation of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one. One area of interest is the development of new synthetic methods for the production of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, which could improve its purity and yield. Additionally, further studies are needed to investigate the safety and efficacy of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one in humans. Another area of interest is the investigation of the potential of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases. Finally, the development of new analogs of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one could lead to the discovery of more potent and selective anticancer agents.
Méthodes De Synthèse
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be synthesized through a multi-step process, which involves the reaction of 4-methylbenzoyl chloride with 6-hydroxy-4H-chromen-4-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product. The purity of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be confirmed by using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Propriétés
IUPAC Name |
6-chloro-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-10-2-4-11(5-3-10)16(19)14-9-21-15-7-6-12(18)8-13(15)17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSAJJRZHBFOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

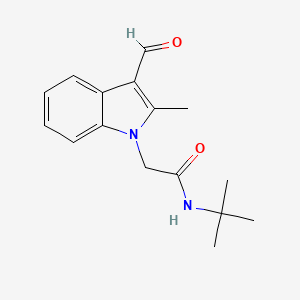
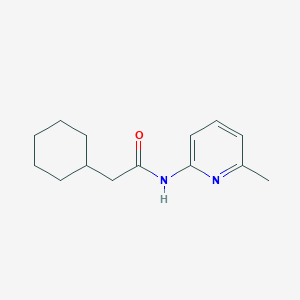
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
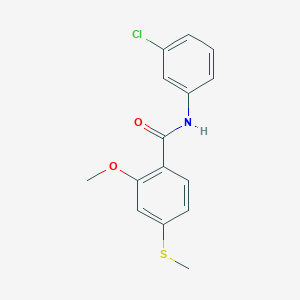
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
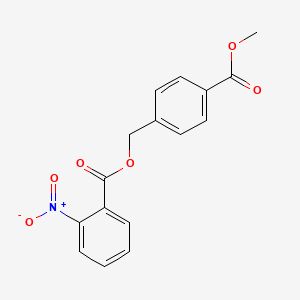

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
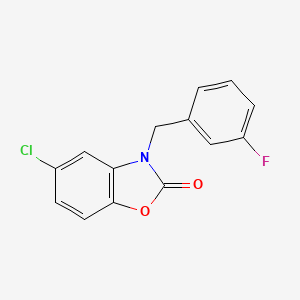

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
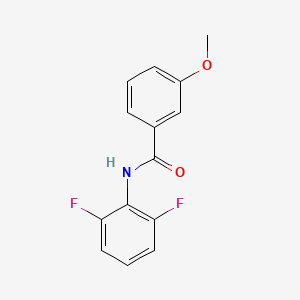
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)